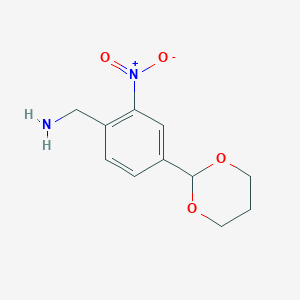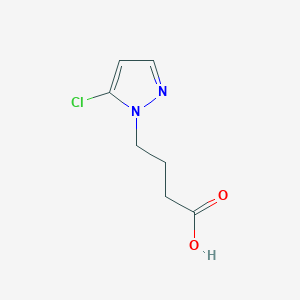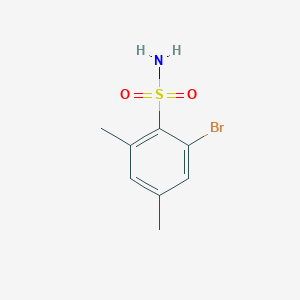
3-(3,5-Dibromophenyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of two bromine atoms attached to a biphenyl structure, with a methanol group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent under mild reaction conditions . The reaction proceeds efficiently without the need for a catalyst, yielding the desired dibrominated product .
Industrial Production Methods
Industrial production of (3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding biphenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways The bromine atoms and methanol group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromophenol: A related compound with similar bromine substitution but lacking the biphenyl structure.
3,5-Dibromoanisole: Another similar compound with a methoxy group instead of a methanol group.
Uniqueness
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol is unique due to its specific substitution pattern and the presence of both bromine atoms and a methanol group on a biphenyl backbone
Eigenschaften
Molekularformel |
C13H10Br2O |
|---|---|
Molekulargewicht |
342.02 g/mol |
IUPAC-Name |
[3-(3,5-dibromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10Br2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2 |
InChI-Schlüssel |
XESUKRDERAPXCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)

![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)







![4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine](/img/structure/B15227113.png)
